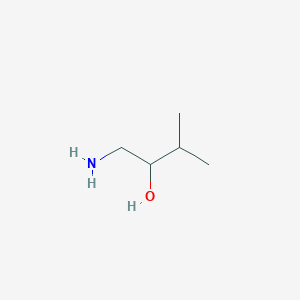

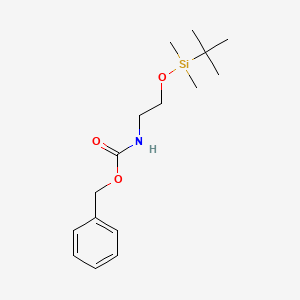

(4-溴-2-甲氧基苯基)甲胺

描述

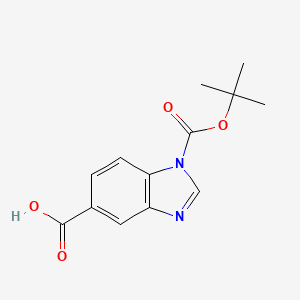

The compound "(4-Bromo-2-methoxyphenyl)methanamine" is a brominated and methoxylated aromatic amine. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated for various applications, including as chemosensors and in nonlinear optical materials.

Synthesis Analysis

The synthesis of related compounds involves various routes, such as the reaction of 4-bromophenol with benzoyl chloride to produce (5-bromo-2-hydroxyphenyl)(phenyl)methanone , and the condensation of p-Toluic hydrazide and glycine to form 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine . These methods highlight the versatility in synthesizing brominated aromatic compounds with different substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and spectroscopy. For instance, the crystal structure of (4-Methoxyphenyl)methanaminium bromide was determined to be monoclinic with a P21/c space group, and the methoxy group was found to be co-planar with the phenylene moiety . Similarly, the structure of 2-[(4-Bromophenyl)iminomethyl]-6-methoxyphenol was supported by the conjugation of the imino group and the aromatic system .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by the presence of functional groups that can participate in various interactions. For example, the N-H---Br interaction in (4-Methoxyphenyl)methanaminium bromide contributes to its stability and bonding nature . The intramolecular charge transfer (ICT) in 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine is responsible for its selective chemosensor properties for Ag(+) ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse. The (4-Methoxyphenyl)methanaminium bromide crystal is stable up to 219°C and exhibits high third-order nonlinearity, which is significant for nonlinear optical applications . The chemosensor based on 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine has a low limit of detection for Ag(+) ions, demonstrating its potential in selective metal ion detection .

科学研究应用

代谢研究

化合物(4-溴-2-甲氧基苯基)甲胺及其衍生物,如4-溴-2,5-二甲氧基苯乙胺(2C-B),一直是代谢研究的主题。例如,Kanamori 等人 (2002) 研究了大鼠体内 2C-B 的代谢,鉴定了各种代谢物,并提出了在大鼠中起作用的两种主要代谢途径 (Kanamori、Inoue、Iwata、Ohmae 和 Kishi,2002)。类似地,Poklis 等人 (2014) 提出了一种由 (4-溴-2-甲氧基苯基)甲胺衍生物引起严重中毒的案例,开发了一种在血清和尿液中对其进行鉴定和定量的方法 (Poklis、Nanco、Troendle、Wolf 和 Poklis,2014)。

非线性光学应用

Umarani 等人 (2018) 的研究重点是开发一种用于非线性光学应用的新晶体,(4-甲氧基苯基)甲胺溴化物。他们探索了其结构分析并研究了其光学性质,提出了在该领域的潜在应用 (Umarani、Thiruvalluvar 和 Raja,2018)。

抗菌活性

一系列(4-甲氧基苯基)甲胺衍生物在抗菌活性方面显示出潜力。Thomas 等人 (2010) 合成了一系列新的甲胺衍生物,并评估了它们的体外抗菌和抗真菌活性,注意到从中等到非常好的活性 (Thomas、Adhikari 和 Shetty,2010)。徐等人 (2003) 从红藻 Rhodomela confervoides 中分离出溴酚,包括 (4-溴-2-甲氧基苯基)甲胺衍生物,发现它们具有中等的抗菌活性 (徐、范、严、李、牛和曾,2003)。

晶体学研究

该化合物及其衍生物已用于晶体学研究。El Glaoui 等人 (2010) 报告了一种涉及 (2-甲氧基苯基)甲胺的晶体化合物,探索了其氢键和相互作用模式,这可能与理解其结构性质有关 (El Glaoui、Jeanneau、Zeller、Lefebvre 和 Ben Nasr,2010)。

安全和危害

作用机制

Target of Action

Similar compounds have been found to inhibit enzymes such as inha, the enoyl-acyl carrier protein reductase from mycobacterium tuberculosis .

Mode of Action

It is likely that the compound interacts with its targets through a mechanism similar to other brominated and methoxylated phenylmethanamines .

Biochemical Pathways

Related compounds have been shown to affect various pathways, suggesting that (4-bromo-2-methoxyphenyl)methanamine may have similar effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Bromo-2-methoxyphenyl)methanamine. For example, storage conditions such as temperature can affect the stability of the compound .

属性

IUPAC Name |

(4-bromo-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDXWVWSBBYXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)